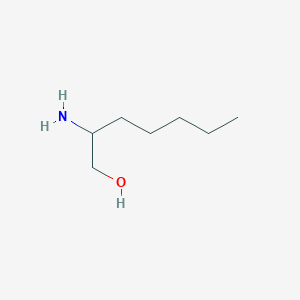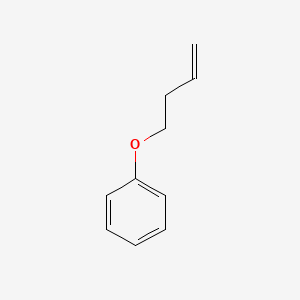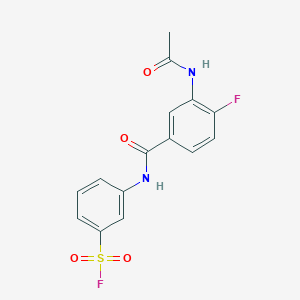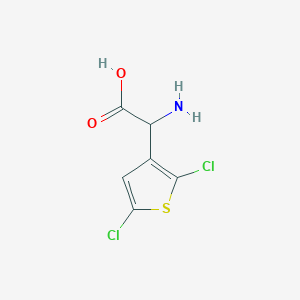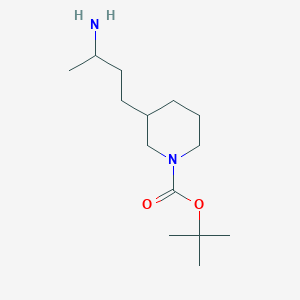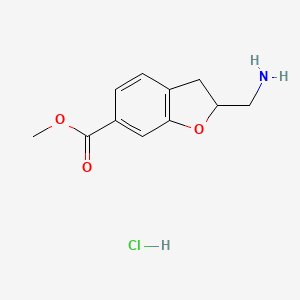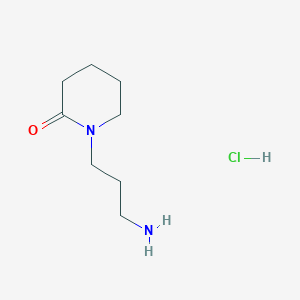
1-(3-Aminopropyl)piperidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)piperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)piperidin-2-one hydrochloride can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method allows for the efficient formation of cyclic amines, including piperidines, in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes . This method can be scaled up smoothly, showcasing its utility for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminopropyl)piperidin-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives .
Applications De Recherche Scientifique
1-(3-Aminopropyl)piperidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various piperidine derivatives.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopropyl)piperidin-2-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(3-Aminopropyl)piperidin-2-one hydrochloride include:
Piperidine: The parent compound of the piperidine derivatives.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Substituted piperidines: Piperidine derivatives with various substituents on the ring.
Uniqueness
This compound is unique due to its specific structure, which includes an aminopropyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
1190380-11-0 |
|---|---|
Formule moléculaire |
C8H17ClN2O |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
1-(3-aminopropyl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-3-7-10-6-2-1-4-8(10)11;/h1-7,9H2;1H |
Clé InChI |
DBATVYGWLJEBFN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)

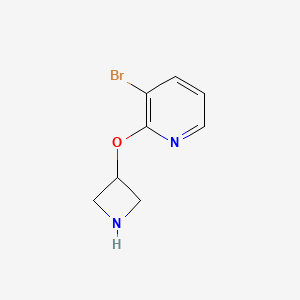
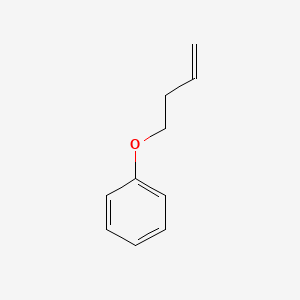
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
